molecular formula C29H30N2O6 B2500999 3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 441291-69-6

3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2500999
CAS No.: 441291-69-6
M. Wt: 502.567
InChI Key: OCWDPVFDNZNHQI-UHFFFAOYSA-N
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Description

3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.567. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Electron Transfer

Novel compounds, including those structurally related to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione, exhibit significant luminescent properties and are capable of photo-induced electron transfer. The fluorescence quantum yield and the free energy of charge separation indicate potential applications in pH sensing and fluorescent probes due to the quenching effect by photo-induced electron transfer from alkylated amine donors to the naphthalimide moiety, which can be manipulated through protonation or quaternization of the amine donor (Gan et al., 2003).

Antitumor Activity

Substituted naphthalimides, structurally similar to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione, have been documented for their anticancer activities, with some undergoing clinical trials. These compounds show promise as antitumor agents by inducing cell cycle arrest and apoptosis, activating caspases, and significantly inhibiting DNA and RNA synthesis in tumor cells, without affecting human peripheral blood mononuclear cells. This highlights their potential in developing new anticancer therapies (Mukherjee et al., 2010).

Synthesis of 1,3-Benzoxazines

The synthesis of 1,3-benzoxazine derivatives via a three-component reaction demonstrates the versatility of compounds structurally related to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione in facilitating efficient chemical transformations in water, showcasing their potential utility in green chemistry applications (Rostami-Charati, 2013).

Halo-Cyclization Reactions

Halo-cyclization of related compounds demonstrates their reactivity and potential in creating new chemical entities with specific functional groups, further expanding their applicability in medicinal chemistry and drug development (Zborovskii et al., 2011).

Inhibitors of Tumor-Associated Carbonic Anhydrases

Derivatives of 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione as scaffolds to develop potent inhibitors of tumor-associated carbonic anhydrases IX and XII, indicate their potential in cancer treatment by targeting specific enzymes associated with tumor growth and metastasis, highlighting their significance in the design of targeted cancer therapies (Falsini et al., 2017).

Properties

IUPAC Name

2-[[1-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-22(17-35-16-20-7-8-25-26(13-20)37-18-36-25)15-30-11-9-19(10-12-30)14-31-28(33)23-5-1-3-21-4-2-6-24(27(21)23)29(31)34/h1-8,13,19,22,32H,9-12,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWDPVFDNZNHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC6=C(C=C5)OCO6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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